(7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one
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Overview
Description
(7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one is a complex organic compound belonging to the class of steroids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the epoxidation of a suitable steroid intermediate, followed by hydroxylation at specific positions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the epoxy and hydroxy groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of (7alpha,8alpha)-7,8-Epoxy-3-hydroxyestra-1,3,5(10)-trien-17-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, leading to changes in cellular functions. The epoxy and hydroxy groups play a crucial role in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A naturally occurring steroid hormone with similar structural features.
Testosterone: Another steroid hormone with comparable functional groups.
Cortisol: A glucocorticoid with related
Properties
CAS No. |
55056-56-9 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(1S,3S,11R,14S,18R)-7-hydroxy-14-methyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadeca-5(10),6,8-trien-15-one |
InChI |
InChI=1S/C18H20O3/c1-17-7-6-13-12-3-2-11(19)8-10(12)9-16-18(13,21-16)14(17)4-5-15(17)20/h2-3,8,13-14,16,19H,4-7,9H2,1H3/t13-,14-,16+,17+,18+/m1/s1 |
InChI Key |
ZSLZKPBHWAFSRV-SSGTUYFUSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3C4=C(C[C@H]5[C@]3([C@@H]1CCC2=O)O5)C=C(C=C4)O |
Canonical SMILES |
CC12CCC3C4=C(CC5C3(C1CCC2=O)O5)C=C(C=C4)O |
Origin of Product |
United States |
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